molecular formula C6H11NO B1426157 {3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine CAS No. 1203707-10-1

{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine

Cat. No.: B1426157
CAS No.: 1203707-10-1
M. Wt: 113.16 g/mol
InChI Key: GFWCRAOJLDHNKN-UHFFFAOYSA-N
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Description

{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine: is a chemical compound with the molecular formula C6H11NO. It is a bicyclic compound featuring an oxirane (epoxide) ring fused to a cyclopropane ring, with an amine group attached to the first carbon of the bicyclic structure. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Mechanism of Action

Mode of Action

It’s known that the compound is part of the oxabicyclo hexane class of compounds, which have been shown to have biological activities against bacteria, fungi, and tumors through dna alkylation .

Biochemical Pathways

The biochemical pathways affected by {3-Oxabicyclo[31It’s known that the compound is synthesized through a michael addition/enolization/oxygen addition cascade . This reaction occurs in a micellar confinement environment, leading to highly functionalized constructs .

Pharmacokinetics

The pharmacokinetic properties of {3-Oxabicyclo[31It’s known that the compound has a molecular weight of 11316, a density of 1154±006 g/cm3, and a boiling point of 1708±130 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Action Environment

The action of {3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine can be influenced by environmental factors. For instance, the compound’s synthesis occurs in a micellar confinement environment . This suggests that the compound’s action, efficacy, and stability might be influenced by the surrounding environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine typically involves the following steps:

  • Epoxidation: : The starting material, cyclohexene, undergoes epoxidation using a peracid such as meta-chloroperoxybenzoic acid (mCPBA) to form the oxirane ring.

  • Ring Expansion: : The epoxide undergoes ring expansion to form the bicyclic structure. This can be achieved using a strong base like sodium hydride (NaH) to generate the corresponding anion, followed by intramolecular nucleophilic attack.

  • Amination: : The resulting bicyclic compound is then subjected to amination using ammonia or an amine derivative under suitable conditions to introduce the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine can undergo various types of chemical reactions, including:

  • Oxidation: : The amine group can be oxidized to form nitro compounds or amides.

  • Reduction: : The compound can be reduced to form amines or alcohols.

  • Substitution: : The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide (H2O2) or nitric acid (HNO3) can be used under controlled conditions.

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : Nucleophiles like water, alcohols, or amines can be used, often in the presence of a catalyst or under acidic or basic conditions.

Major Products Formed

  • Oxidation: : Nitro compounds, amides, or other oxidized derivatives.

  • Reduction: : Primary or secondary amines, alcohols.

  • Substitution: : Hydroxylated or aminated derivatives of the epoxide ring.

Scientific Research Applications

{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: : The compound can be used in the study of enzyme inhibitors or as a probe in biological assays.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine is unique due to its bicyclic structure with an oxirane ring. Similar compounds include:

  • Bicyclo[3.1.0]hexan-1-ylmethanamine: : Lacks the oxirane ring.

  • 3-Oxabicyclo[3.1.0]hexan-1-ylmethanol: : Similar structure but with a hydroxyl group instead of an amine group.

  • Bicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride: : Similar structure but in the form of a hydrochloride salt.

These compounds differ in their functional groups and reactivity, highlighting the uniqueness of this compound.

Biological Activity

{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine, also known as (1S,5R)-3-oxabicyclo[3.1.0]hexan-1-ylmethanamine, is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₁NO
  • Molecular Weight : 113.16 g/mol
  • Bicyclic Framework : The compound features a bicyclic structure with an integrated oxygen atom, which contributes to its unique reactivity profile.

The biological activity of this compound is primarily attributed to its interaction with sigma receptors, particularly the sigma-1 receptor. These receptors are implicated in various neurological processes, including pain modulation and neuroprotection. The compound's amine functional group allows it to participate in nucleophilic substitution reactions and interact with various biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

  • Sigma Receptor Agonism : The compound acts as a sigma-1 receptor agonist, which may influence neurotransmitter systems and provide neuroprotective effects .

Table 1: Comparative Biological Activity of Related Compounds

Compound NameSigma Receptor ActivityNotable Effects
This compoundAgonistPain modulation, neuroprotection
MemantineAntagonistNMDA receptor antagonism
3-Azabicyclo[3.1.0]hexane derivativesPartial agonistsμ-opioid receptor ligands

Sigma Receptor Interaction Studies

A series of studies have demonstrated the binding affinity of this compound to sigma receptors:

  • Binding Affinity : The compound shows selective binding to sigma receptors with submicromolar Ki values, indicating strong interaction potentials that warrant further pharmacological exploration .

Cytotoxicity and Selectivity Studies

Recent investigations have assessed the cytotoxic effects of the compound across various cell lines:

  • Cell Viability Assays : In vitro studies reveal that this compound exhibits selective cytotoxicity against squamous carcinoma cells (A431) compared to fibroblast cell lines (3T3), suggesting potential applications in cancer therapeutics .

Properties

IUPAC Name

3-oxabicyclo[3.1.0]hexan-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-3-6-1-5(6)2-8-4-6/h5H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWCRAOJLDHNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(COC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine
Reactant of Route 2
{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine
Reactant of Route 3
{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine
Reactant of Route 4
{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine
Reactant of Route 5
{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine
Reactant of Route 6
{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine

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